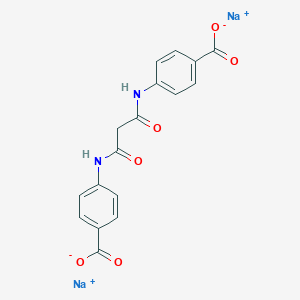

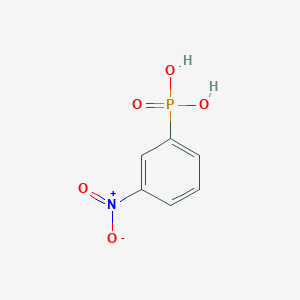

(3-Nitrophenyl)phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Nitrophenyl)phosphonic acid, also known as 3-nitrophenylphosphonate or 3-NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a phosphonate ester of 3-nitrophenol and has been extensively studied for its potential applications in various fields, including biochemistry, medicine, and agriculture. In

Applications De Recherche Scientifique

(3-Nitrophenyl)phosphonic acid has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, it has been used as a substrate for enzymes, such as alkaline phosphatase and phosphodiesterase, to study their catalytic activity. In medicine, it has been investigated for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In agriculture, it has been used as a herbicide to control the growth of weeds, due to its ability to inhibit the activity of certain enzymes involved in photosynthesis.

Mécanisme D'action

The mechanism of action of (3-Nitrophenyl)phosphonic acid involves its ability to inhibit the activity of certain enzymes, such as alkaline phosphatase and phosphodiesterase. This inhibition occurs through the binding of (3-Nitrophenyl)phosphonic acid to the active site of the enzyme, which prevents the substrate from binding and being catalyzed. In the case of herbicidal activity, (3-Nitrophenyl)phosphonic acid inhibits the activity of enzymes involved in photosynthesis, leading to the death of the plant.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (3-Nitrophenyl)phosphonic acid depend on the specific enzyme or pathway that is inhibited. In the case of alkaline phosphatase inhibition, (3-Nitrophenyl)phosphonic acid can lead to the accumulation of phosphate in the body, which can have negative effects on bone health. In the case of phosphodiesterase inhibition, (3-Nitrophenyl)phosphonic acid can lead to an increase in the levels of cyclic nucleotides, which can have various physiological effects, such as vasodilation and smooth muscle relaxation. In the case of herbicidal activity, (3-Nitrophenyl)phosphonic acid can lead to the death of the plant, which can have positive effects on crop yields.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (3-Nitrophenyl)phosphonic acid in lab experiments include its high purity, stability, and specificity for certain enzymes and pathways. However, the limitations of using (3-Nitrophenyl)phosphonic acid include its potential toxicity and the need for proper safety precautions during handling and disposal.

Orientations Futures

There are several future directions for the study of (3-Nitrophenyl)phosphonic acid, including:

1. Investigation of its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation.

2. Development of new herbicidal compounds based on the structure of (3-Nitrophenyl)phosphonic acid, which could lead to more effective and environmentally friendly weed control.

3. Study of the biochemical and physiological effects of (3-Nitrophenyl)phosphonic acid on various enzymes and pathways, which could lead to new insights into the regulation of these processes.

4. Investigation of the potential use of (3-Nitrophenyl)phosphonic acid as a tool for the study of enzyme activity and regulation, due to its specificity and stability.

Propriétés

Numéro CAS |

5337-19-9 |

|---|---|

Nom du produit |

(3-Nitrophenyl)phosphonic acid |

Formule moléculaire |

C6H6NO5P |

Poids moléculaire |

203.09 g/mol |

Nom IUPAC |

(3-nitrophenyl)phosphonic acid |

InChI |

InChI=1S/C6H6NO5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H2,10,11,12) |

Clé InChI |

OXWXINKWKITCIH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-] |

Autres numéros CAS |

5337-19-9 |

Pictogrammes |

Corrosive; Irritant |

Solubilité |

4.83 M |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)

![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)

![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)